

The Medicinal Chemistry of Thiophene-2,3-dicarbonitrile: A Gateway to Novel Therapeutics

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Compound of Interest

Compound Name: *thiophene-2,3-dicarbonitrile*

Cat. No.: *B168414*

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Thiophene-2,3-dicarbonitrile serves as a versatile and crucial starting material in medicinal chemistry for the synthesis of a wide array of biologically active heterocyclic compounds. Its inherent reactivity, particularly of the nitrile groups, allows for the construction of fused ring systems, most notably thieno[2,3-d]pyrimidines, which are recognized as privileged structures in drug discovery due to their structural similarity to endogenous purines.

This document provides detailed application notes on the anticancer and antimicrobial applications of derivatives synthesized from **thiophene-2,3-dicarbonitrile** and its precursors. It includes experimental protocols for the synthesis of key intermediates and final compounds, alongside quantitative biological activity data and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Applications

Derivatives of **thiophene-2,3-dicarbonitrile**, particularly thieno[2,3-d]pyrimidines, have demonstrated significant potential as anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various thiophene-based compounds.

Table 1: Cytotoxicity of Thieno[2,3-b]thiophene and Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

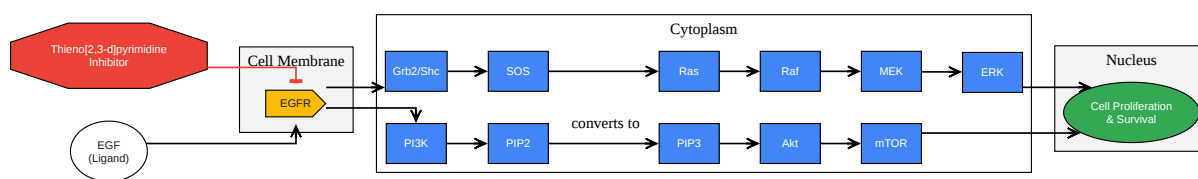
Compound ID	Derivative Class	Cancer Cell Line	IC50 (μM)	Reference
Compound 2	3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivative	MCF-7 (Breast)	1.53 ± 0.08	[1]
A549 (Lung)		[1]		
Compound 8	Thieno[2,3-d]pyrimidine derivative	HepG-2 (Liver)	3.3 ± 0.90	
MCF-7 (Breast)			4.132 ± 0.5	
Compound 5	Thieno[2,3-d]pyrimidine derivative	HepG-2 (Liver)	15 ± 1.5	
MCF-7 (Breast)			10 ± 1.1	
Compound 17f	Thieno[2,3-d]pyrimidine derivative	HCT-116 (Colon)	2.80 ± 0.16	[2]
HepG2 (Liver)		[2]	4.10 ± 0.45	

Table 2: Kinase Inhibitory Activity of Thiophene Derivatives

Compound ID	Target Kinase	IC50 (μM)	Reference
Compound 2	EGFR (Wild-Type)	0.28 ± 0.03	[1]
EGFR (T790M Mutant)	5.02 ± 0.19	[1]	
Compound 1	EGFR (Wild-Type)	0.29 ± 0.04	[1]
Compound 3	EGFR (Wild-Type)	0.29 ± 0.03	[1]
Compound 5	FLT3	32.435 ± 5.5	
Compound 8	FLT3	40.55 ± 6.3	
Compound 17f	VEGFR-2	0.23 ± 0.03	[2]

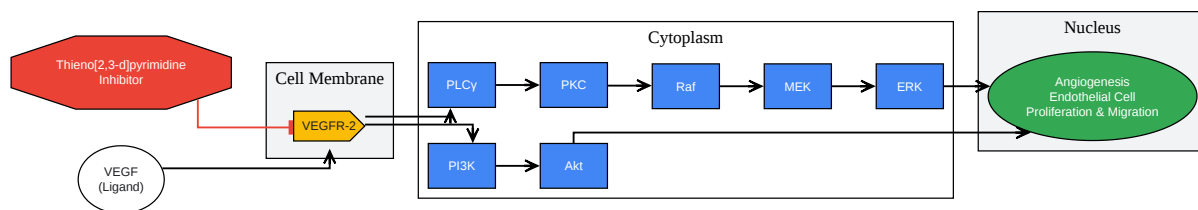
Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives often target receptor tyrosine kinases like EGFR and VEGFR-2, interfering with downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.



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Caption: EGFR Signaling Pathway Inhibition.



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Caption: VEGFR-2 Signaling Pathway Inhibition.

Antimicrobial Applications

Thiophene derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

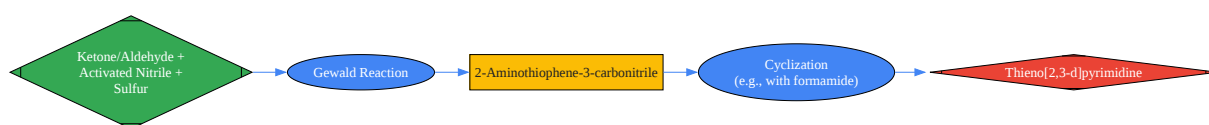
Table 3: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives

Compound ID	Derivative Class	Microorganism	MIC (µg/mL)	Reference
5d	Bis-cyanopyrazole from thieno[2,3-b]thiophene	Staphylococcus aureus	6.25	[3][4]
Pseudomonas aeruginosa	6.25	[3][4]		
Escherichia coli	6.25	[3][4]		
Geotricum candidum	3.125	[3][4]		
Syncephalastrum racemosum	6.25	[3][4]		
7	Iminothiophene	Pseudomonas aeruginosa	-	[5]

Note: For compound 7, the reference states it was more potent than the standard drug gentamicin against *Pseudomonas aeruginosa*, but a specific MIC value was not provided.

Experimental Protocols

The synthesis of medicinally relevant thieno[2,3-d]pyrimidines often proceeds through a 2-aminothiophene-3-carbonitrile intermediate, which is readily accessible via the Gewald reaction.



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Caption: General Synthetic Workflow.

Protocol 1: Synthesis of 2-Aminothiophene-3-carbonitrile Intermediate (Gewald Reaction)

This protocol describes the synthesis of a 2-aminothiophene-3-carbonitrile derivative, a key precursor for thieno[2,3-d]pyrimidines.^{[6][7]}

Materials:

- Carbonyl compound (e.g., cyclohexanone) (10 mmol)
- Active methylene nitrile (e.g., malononitrile) (10 mmol)
- Elemental sulfur (12 mmol)
- Base catalyst (e.g., triethylamine or morpholine) (1-2 mmol)
- Solvent (e.g., ethanol or methanol) (20-30 mL)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Filtration apparatus
- Recrystallization solvents (e.g., ethanol)

Procedure:

- To a round-bottom flask, add the carbonyl compound, active methylene nitrile, and elemental sulfur in the specified solvent.
- Add the base catalyst to the suspension.
- Stir the reaction mixture at room temperature or heat to 40-50 °C.

- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
- Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
- Collect the solid product by vacuum filtration and wash with cold solvent.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidine from 2-Aminothiophene-3-carbonitrile

This protocol outlines the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.^[6]

Materials:

- 2-Aminothiophene-3-carbonitrile derivative (from Protocol 1) (2 mmol)
- Formamide (excess, e.g., 20 mL)
- Round-bottom flask with reflux condenser
- Heating mantle
- Filtration apparatus

Procedure:

- In a round-bottom flask, combine the 2-aminothiophene-3-carbonitrile derivative with an excess of formamide.
- Heat the mixture to reflux and maintain for 1.5 to 2 hours.
- After the reflux period, allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into ice-water to precipitate the thieno[2,3-d]pyrimidine product.

- Collect the solid by filtration, wash thoroughly with water, and dry.
- The product can be further purified by recrystallization if necessary.

Protocol 3: MTT Assay for Cytotoxicity Evaluation

This protocol describes a common method for assessing the in vitro anticancer activity of the synthesized compounds.

Materials:

- Cancer cell lines (e.g., MCF-7, A549, HepG2)
- Cell culture medium and supplements
- 96-well plates
- Synthesized thiophene derivatives (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- Microplate reader

Procedure:

- Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Remove the medium and add a solubilization solution to dissolve the formazan crystals.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

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